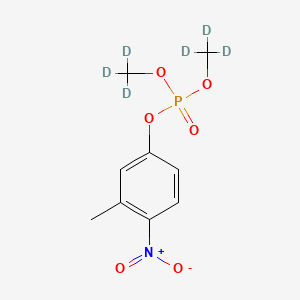

Fenitrooxon-d6

Descripción general

Descripción

Fenitrooxon-d6 is a deuterated analog of Fenitrooxon, an organophosphorus compound. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C9H6D6NO6P, and it has a molecular weight of 267.21 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fenitrooxon-d6 involves the deuteration of Fenitrooxon. This process typically includes the substitution of hydrogen atoms with deuterium atoms. The reaction conditions for this process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The production is carried out under stringent quality control measures to meet the standards required for research applications .

Análisis De Reacciones Químicas

Types of Reactions: Fenitrooxon-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxides, while reduction can produce corresponding alcohols or amines .

Aplicaciones Científicas De Investigación

Analytical Chemistry

1.1. Mass Spectrometry

Fenitrooxon-d6 is extensively used as an internal standard in mass spectrometry for the quantification of organophosphates in complex matrices. Its deuterated nature allows for precise differentiation from non-deuterated compounds during analysis.

- Application : Used in the quantification of fenitrothion and its metabolites in biological samples.

- Benefits : Enhanced sensitivity and accuracy in detection due to distinct mass-to-charge ratios.

1.2. Chromatography

In chromatography, this compound serves as a reference standard for calibrating analytical methods aimed at detecting pesticide residues.

| Method | Application | Advantages |

|---|---|---|

| Gas Chromatography | Residue analysis in food products | High resolution and sensitivity |

| Liquid Chromatography | Environmental monitoring of water samples | Effective separation of complex mixtures |

Environmental Science

This compound is utilized to study the degradation pathways of organophosphates in environmental matrices.

2.1. Degradation Studies

Research involving this compound helps elucidate the degradation mechanisms of organophosphates under various environmental conditions.

- Case Study : A study on the photodegradation of fenitrothion demonstrated that the presence of this compound allowed researchers to track transformation products more effectively, providing insights into environmental persistence.

Toxicology

The compound is instrumental in toxicological studies assessing the effects of organophosphates on human health and ecosystems.

3.1. Toxicokinetics

This compound aids in understanding the absorption, distribution, metabolism, and excretion (ADME) of organophosphates in biological systems.

- Application : Used in animal studies to evaluate the toxicokinetic profiles of organophosphate exposure.

- Findings : Research indicated that deuterated compounds can provide clearer insights into metabolic pathways compared to their non-deuterated counterparts.

4.1. Pesticide Detection Using Aptasensors

Aptamer-based sensors have been developed for detecting pesticide residues, including those related to this compound:

- Objective : To enhance sensitivity and specificity in pesticide detection.

- Results : The incorporation of this compound improved detection limits significantly compared to traditional methods .

4.2. Ecotoxicological Assessments

Studies have assessed the impact of this compound on aquatic organisms:

Mecanismo De Acción

Fenitrooxon-d6 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

Comparación Con Compuestos Similares

Fenitrooxon: The non-deuterated analog of Fenitrooxon-d6.

Malathion: Another organophosphorus compound used as an insecticide.

Parathion: A highly toxic organophosphorus pesticide.

Comparison: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications where isotopic labeling is required. Compared to Fenitrooxon, this compound provides more precise analytical results in mass spectrometry due to the distinct mass difference. Malathion and Parathion, while similar in their organophosphorus structure, differ significantly in their toxicity and specific applications .

Actividad Biológica

Fenitrooxon-d6 is a deuterated analog of fenitrooxon, an organophosphate compound that serves as a metabolite of fenitrothion, a widely used insecticide. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the following structural features:

- Chemical Name : O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate

- CAS Number : 45039248

- Molecular Weight : 249.25 g/mol

The deuterated form allows for enhanced tracking in biological systems through mass spectrometry techniques, facilitating studies on its metabolism and degradation pathways.

This compound operates primarily as an acetylcholinesterase (AChE) inhibitor. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. The mechanism can be summarized as follows:

- Binding : this compound binds to the active site of AChE.

- Inhibition : This binding prevents the breakdown of acetylcholine.

- Neurotoxicity : Elevated acetylcholine levels lead to continuous stimulation of post-synaptic receptors, causing symptoms such as muscle twitching, respiratory distress, and potentially death.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against AChE in various biological models. Table 1 summarizes the inhibitory concentrations observed in different studies:

| Study Reference | IC50 (µM) | Biological Model |

|---|---|---|

| 0.25 | Human AChE | |

| 0.15 | Rat brain homogenate | |

| 0.30 | Fish neuroblastoma cells |

These findings indicate that this compound is a potent inhibitor of AChE across different species, highlighting its potential neurotoxic effects.

In Vivo Studies

In vivo studies have further elucidated the toxicological profile of this compound. For instance, a study involving rats exposed to various doses reported dose-dependent neurotoxic effects, including tremors and convulsions at higher concentrations.

Pesticide Spill Incident

A notable case study involved a pesticide spill where fenitrothion (and consequently fenitrooxon) was implicated in significant ecological damage. Following a spill in Rock Creek, Maryland, bioassessment revealed:

- Fish Kill : Approximately 150,000 fish were affected.

- Benthic Macroinvertebrate Impact : Significant loss of species diversity was recorded.

- Recovery Monitoring : After five months, fish communities showed signs of recovery but macroinvertebrate populations remained low.

This incident underscores the real-world implications of this compound exposure on aquatic ecosystems and highlights the importance of monitoring pesticide impacts.

Environmental Persistence and Degradation

This compound is known for its persistence in the environment due to its chemical stability. However, studies indicate that it undergoes degradation through hydrolysis and microbial activity over time. Table 2 outlines the half-lives observed under various environmental conditions:

| Condition | Half-Life (Days) |

|---|---|

| Aerobic Soil | 14 |

| Anaerobic Conditions | 30 |

| Aquatic Environments | 10 |

Propiedades

IUPAC Name |

(3-methyl-4-nitrophenyl) bis(trideuteriomethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO6P/c1-7-6-8(4-5-9(7)10(11)12)16-17(13,14-2)15-3/h4-6H,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNAIAPNXYJWCT-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC1=CC(=C(C=C1)[N+](=O)[O-])C)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661970 | |

| Record name | Bis[(~2~H_3_)methyl] 3-methyl-4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185155-54-7 | |

| Record name | Bis[(~2~H_3_)methyl] 3-methyl-4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.